
Hematoporphyrin dicyclohexanyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematoporphyrin dicyclohexanyl ether is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to destroy cancer cells.
Méthodes De Préparation
The synthesis of hematoporphyrin dicyclohexanyl ether involves the reaction of hematoporphyrin with dicyclohexyl ether under specific conditions. The process typically includes:
Starting Material: Hematoporphyrin dihydrochloride.
Reagents: Dicyclohexyl ether, sulfuric acid, and acetic acid.
Reaction Conditions: The reaction is carried out by treating hematoporphyrin dihydrochloride with a mixture of sulfuric acid and acetic acid, followed by the addition of dicyclohexyl ether.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Hematoporphyrin dicyclohexanyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or molecular oxygen, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its electronic properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
Mechanism and Efficacy
Photodynamic therapy utilizes photosensitizers like Hdcy to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Research indicates that Hdcy demonstrates superior cellular uptake compared to other photosensitizers, such as Photofrin II. Specifically, studies show that Hdcy's uptake is 3-4 times greater than that of Photofrin II, resulting in enhanced photoinactivation efficiency against cancer cells .
Clinical Applications
Clinical trials have shown promising results for Hdcy in treating various cancers. For instance, in a study involving patients with alimentary cancers, treatment with hematoporphyrin derivatives led to significant tumor reduction without severe side effects . Additionally, the combination of Hdcy with other therapeutic modalities, like chemotherapy or radiotherapy, has been explored to improve overall treatment efficacy.
Antimicrobial Applications
Photodynamic Inactivation of Bacteria
The rise of antibiotic-resistant bacteria has necessitated alternative treatment strategies. Research has demonstrated that Hdcy effectively inactivates antibiotic-resistant strains through photodynamic antimicrobial chemotherapy (PACT). In vitro studies revealed that exposure to light after incubation with Hdcy resulted in significant reductions in bacterial viability, particularly among gram-positive strains .
Imaging Techniques
Ultrasound and Photoacoustic Imaging
Hdcy has also been investigated as a contrast agent for ultrasound and photoacoustic imaging. Its ability to enhance imaging contrast while simultaneously providing therapeutic effects during high-intensity focused ultrasound (HIFU) treatments is noteworthy. This dual-modality approach allows for real-time monitoring of treatment efficacy and tumor response .
Combination Therapies
Nanoparticle Delivery Systems
Recent advancements have seen the development of nanoparticle systems for delivering Hdcy more effectively to tumor sites. For example, hyaluronic acid-derivatized carbon nanotubes have been utilized to enhance the solubility and targeting capabilities of Hdcy, resulting in improved therapeutic outcomes in both in vitro and in vivo models . The synergistic effects observed when combining Hdcy with chemotherapeutic agents like doxorubicin further highlight its potential in multi-modal cancer therapies .
Case Studies
Study | Application | Findings |
---|---|---|
Gu et al., 1995 | PDT for alimentary cancers | Significant tumor reduction observed; minimal side effects reported. |
Liu et al., 2016 | Antimicrobial therapy | Effective against antibiotic-resistant bacteria; high reduction rates achieved. |
Shi et al., 2013 | Nanoparticle delivery | Improved targeting and efficacy observed with HA-CNTs loaded with Hdcy. |
Mécanisme D'action
The mechanism of action of hematoporphyrin dicyclohexanyl ether in photodynamic therapy involves several steps:
Accumulation: The compound preferentially accumulates in tumor tissues due to its affinity for certain cellular components.
Activation: Upon exposure to specific wavelengths of light, the compound becomes excited and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species.
Cellular Damage: These reactive species cause oxidative damage to cellular components, leading to cell death.
The molecular targets include cellular membranes, proteins, and nucleic acids, and the pathways involved are primarily those related to oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Hematoporphyrin dicyclohexanyl ether can be compared with other porphyrin derivatives such as:
Hematoporphyrin monomethyl ether: Another derivative used in PDT, but with different pharmacokinetic properties.
Protoporphyrin IX: A naturally occurring porphyrin with applications in PDT and as a precursor in heme biosynthesis.
Photofrin II: A commercial mixture of porphyrin derivatives used in PDT, containing dihematoporphyrin ether and other components.
This compound is unique due to its specific ether linkage, which influences its photophysical properties and cellular uptake .
Activité Biologique
Hematoporphyrin dicyclohexanyl ether (Hdcy) is a derivative of hematoporphyrin known for its significant biological activity, particularly in photodynamic therapy (PDT). This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is synthesized from hematoporphyrin and is characterized by its enhanced cellular uptake and photosensitizing capabilities. It is part of a broader class of porphyrin compounds that have been investigated for their potential therapeutic applications, particularly in oncology.
Biological Activity
1. Cellular Uptake and Photosensitization:
Research indicates that Hdcy exhibits superior cellular uptake compared to other forms of hematoporphyrin. In a comparative study, it was found that the cellular uptake of Hdcy was approximately 3-4 times greater than that of Photofrin II, a clinically used porphyrin preparation . This increased uptake correlates with its efficacy as a photosensitizer, where quantum yields for photoinactivation were reported to be twice as high as those for Photofrin II .
2. Mechanism of Action:
The mechanism by which Hdcy exerts its biological effects primarily involves the generation of reactive oxygen species (ROS) upon activation by light. This process leads to cytotoxic effects on targeted cells, particularly cancer cells. The efficiency of ROS production is critical in determining the effectiveness of PDT .
Data Table: Comparison of Photosensitizers
Compound | Cellular Uptake (Relative) | Quantum Yield for Photoinactivation | Notes |
---|---|---|---|
This compound | 3-4 times greater than Photofrin II | Twice that of Photofrin II | High efficacy in photodynamic therapy |
Photofrin II | Baseline | Baseline | Clinically used photosensitizer |
Hematoporphyrin diphenyl ether | Similar to Photofrin II | Comparable | Lower uptake compared to Hdcy |
Case Studies
1. In Vivo Studies:
In vivo experiments demonstrated that when mice bearing tumors were treated with Hdcy followed by light exposure, significant necrosis was observed in the tumor tissues. The depth of necrosis correlated with the concentration of Hdcy administered, underscoring its potential as an effective PDT agent .
2. Clinical Applications:
Clinical trials have highlighted the utility of hematoporphyrin derivatives in treating various malignancies. For instance, patients with alimentary cancers treated with hematoporphyrin monomethyl ether showed promising results, indicating the broader applicability of porphyrin derivatives like Hdcy in clinical settings .
Research Findings
Recent studies have focused on optimizing the formulation and delivery methods for Hdcy to enhance its therapeutic efficacy. Liposomal formulations have been explored to improve tumor localization and reduce systemic toxicity . Additionally, studies have shown that combining Hdcy with other therapeutic agents can yield synergistic effects, enhancing overall treatment outcomes .
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZULZLQHJGCMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119052-80-1 |
Source
|
Record name | Hematoporphyrin dicyclohexanyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.